molecular formula C5H3BClF3KN B595524 Potassium (4-chloropyridin-3-yl)trifluoroborate CAS No. 1245906-67-5

Potassium (4-chloropyridin-3-yl)trifluoroborate

Cat. No. B595524
CAS RN: 1245906-67-5
M. Wt: 219.44
InChI Key: GDDPIPQWPRIMTI-UHFFFAOYSA-N
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Description

Potassium (4-chloropyridin-3-yl)trifluoroborate is a chemical compound with the molecular formula C5H3BClF3KN . It has a molecular weight of 219.44 . The IUPAC name for this compound is potassium (4-chloro-3-pyridinyl)(trifluoro)borate(1-) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3BClF3N.K/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;/q-1;+1 . This code provides a specific representation of the molecular structure.


Chemical Reactions Analysis

Potassium Organotrifluoroborates, such as this compound, are known to be useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.44 .

Scientific Research Applications

Potassium (4-chloropyridin-3-yl)trifluoroborate has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, organometallic compounds, and organic fluorine compounds. This compound has also been investigated for its potential use in medicinal chemistry, as a catalyst for organic transformations, and as a ligand for transition metal complexes.

Mechanism of Action

Potassium (4-chloropyridin-3-yl)trifluoroborate is a highly stable compound that has a wide range of solubility in organic solvents and is relatively non-toxic. It has been used in a variety of synthetic organic chemistry processes such as the synthesis of heterocyclic compounds, organometallic compounds, and organic fluorine compounds. This compound is believed to act as a Lewis acid, meaning it is able to form a covalent bond with electron-rich molecules. This allows this compound to act as a catalyst for organic transformations, as well as a ligand for transition metal complexes.
Biochemical and Physiological Effects
This compound has been found to be relatively non-toxic and has no known adverse effects on humans. However, further research is needed to determine if this compound has any long-term effects on humans.

Advantages and Limitations for Lab Experiments

Potassium (4-chloropyridin-3-yl)trifluoroborate has several advantages for use in laboratory experiments. It is a highly stable compound that has a wide range of solubility in organic solvents and is relatively non-toxic. Additionally, this compound is relatively inexpensive and can be easily synthesized using a two-step method. The main limitation of this compound is that it is not widely available and may not be available in all countries.

Future Directions

The potential future directions for Potassium (4-chloropyridin-3-yl)trifluoroborate include further research into its potential use in medicinal chemistry, as a catalyst for organic transformations, and as a ligand for transition metal complexes. Additionally, further research is needed to determine if this compound has any long-term effects on humans. Additionally, research into the use of this compound in other applications such as in the synthesis of heterocyclic compounds, organometallic compounds, and organic fluorine compounds may prove to be beneficial. Finally, further research into the availability and cost of this compound may help to make it more widely available.

Synthesis Methods

Potassium (4-chloropyridin-3-yl)trifluoroborate can be synthesized using a two-step method. The first step involves reacting 4-chloropyridine with trifluoroborate in a 1:1 molar ratio in a suitable solvent such as acetonitrile or dimethylformamide. The reaction is typically conducted at room temperature and the reaction mixture is stirred for several hours. The second step involves the addition of potassium hydroxide to the reaction mixture to form this compound. The reaction is typically conducted at room temperature and the reaction mixture is stirred for several hours.

properties

IUPAC Name

potassium;(4-chloropyridin-3-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BClF3N.K/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDPIPQWPRIMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CN=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BClF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682506
Record name Potassium (4-chloropyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245906-67-5
Record name Borate(1-), (4-chloro-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245906-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (4-chloropyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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